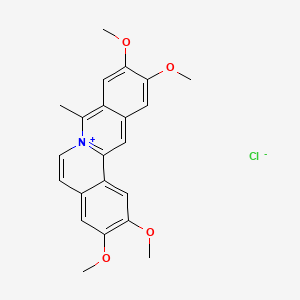

Coralyne

Beschreibung

RN given refers to parent cpd; at this time it is not known for which salt NSC-154890 is synonym; structure; DNA topoisomerse antagonist

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6872-73-7 |

|---|---|

Molekularformel |

C22H22NO4+ |

Molekulargewicht |

364.4 g/mol |

IUPAC-Name |

2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium |

InChI |

InChI=1S/C22H22NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h6-12H,1-5H3/q+1 |

InChI-Schlüssel |

GOEJQGGEIVSVOK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC |

Andere CAS-Nummern |

38989-38-7 |

Piktogramme |

Acute Toxic |

Verwandte CAS-Nummern |

38989-37-6 (sulfoacetate) 38989-38-7 (chloride) 6872-73-7 (Parent) |

Synonyme |

coralyne coralyne acetosulfate coralyne chloride coralyne sulfoacetate NSC-154890 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Coralyne's Mechanism of Action on DNA Triplexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne, a planar cationic alkaloid, has garnered significant attention in the field of molecular biology and drug development due to its pronounced affinity and stabilizing effect on DNA triplex structures.[1][2] These non-canonical nucleic acid conformations, formed by a third strand binding in the major groove of a DNA duplex, play crucial roles in various cellular processes and are implicated in the pathogenesis of several diseases.[3][4] Understanding the intricate mechanism of coralyne's interaction with triplex DNA is paramount for the rational design of novel therapeutic agents targeting gene expression. This technical guide provides an in-depth analysis of coralyne's binding modes, sequence specificity, and the experimental methodologies employed to elucidate its mechanism of action.

Mechanism of Action: Binding Modes and Sequence Specificity

Coralyne exhibits a remarkable preference for DNA triplexes over duplexes, a characteristic attributed to its extended aromatic system which has a greater surface area analogous to the base triplets of a triplex.[1][5] The interaction is not monolithic; rather, it involves a combination of binding modes that are highly dependent on the DNA sequence and local microenvironment.

The primary binding modes of coralyne to DNA triplexes are:

-

Monomeric Intercalation: In this mode, a single coralyne molecule inserts itself between adjacent base triplets of the DNA triplex.[1][6] This intercalation is stabilized by strong π-π stacking interactions between the aromatic rings of coralyne and the DNA bases, which significantly enhances the thermal stability of the triplex structure.[1][2][5]

-

Aggregate Stacking: Coralyne molecules can also self-associate and bind as aggregates along the negatively charged sugar-phosphate backbone of the DNA triplex.[1][2] This mode is more prevalent under certain conditions, such as with CGC+ triplexes, where charge repulsion between the cationic coralyne and the protonated cytosines may hinder intercalation.[1][2]

Studies have revealed a distinct sequence-specific binding preference for coralyne.[1][2][6] It demonstrates a higher affinity for triplexes containing T•A•T triplets compared to those with C•G•C+ triplets.[6][7] Specifically, coralyne shows a preference for monomeric intercalation within CGG and pure TAT triplexes.[1][2] In contrast, with CGC+ triplexes, the dominant interaction is the backbone binding of coralyne aggregates.[1][2]

The binding of coralyne to G-containing triplexes can lead to a marked quenching of its fluorescence.[1][2] This phenomenon is attributed to a photoinduced electron transfer (PET) between the coralyne molecule and the guanine (B1146940) base.[1][2]

The following diagram illustrates the different binding modes of coralyne to a DNA triplex.

Caption: Coralyne's interaction with DNA triplexes involves two primary binding modes: intercalation and aggregate stacking, with a preference for certain sequences.

Quantitative Data Summary

The binding affinity of coralyne for various DNA structures has been quantified through numerous studies. The following tables summarize key quantitative data, including binding constants (Kd) and changes in melting temperature (Tm), to provide a comparative overview.

Table 1: Coralyne Binding Constants (Kd)

| DNA Structure | Binding Constant (Kd) (μM) | Experimental Conditions | Reference |

| d(T)6d(A)6•d(T)6 Triplex | 0.5 - 0.8 | 298 K | [6][7] |

| d(TC)nd(GA)n•d(CT)n Triplex | 6- to 10-fold lower than T•A•T | 298 K | [6][7] |

| poly(dT)•poly(dA)•poly(dT) | Kb = 3.5 x 106 M-1 | 2 mM Mg2+ | [8] |

| poly[d(TC)]•poly[d(GA)]•poly[d(C+T)] | Kb = 1.5 x 106 M-1 | 2 mM Mg2+ | [8] |

| poly[d(TC)]•poly[d(GA)]•poly[d(C+T)] | Kb = 40 x 106 M-1 | No Mg2+ | [8] |

| Pure TAT triplex | Kb = 6.5 x 106 M-1 | - | [1] |

| Target duplex | Kb = 1.2 x 106 M-1 | - | [1] |

Table 2: Thermal Denaturation (Melting Temperature, Tm) Changes

| DNA Structure | Effect of Coralyne on Tm | Reference |

| d(T)nd(A)n•dTn Triplex | Increased Tm | [6] |

| d(TC)nd(GA)•d(CT)n Triplex | Little effect on stability | [6] |

| d(A)n•d(T)n or d(GA)n•d(TC)n Duplexes | Essentially no effect on Tm | [6] |

| Both T•A•T- and C•G•C+-containing triplexes | Increased Tm more than corresponding duplexes | [8] |

Experimental Protocols

A variety of biophysical and biochemical techniques are employed to investigate the interaction between coralyne and DNA triplexes. Below are detailed methodologies for key experiments.

Triplex DNA Formation

Protocol:

-

Synthesize and purify the requisite oligonucleotides.

-

Dissolve the oligonucleotides in a buffer solution, typically containing a pH buffer (e.g., sodium cacodylate or phosphate (B84403) buffer) and salt (e.g., NaCl, MgCl2). The pH is critical for the formation of C•G•C+ triplets, which require acidic conditions for cytosine protonation.

-

Mix the constituent single strands in the desired stoichiometric ratio (e.g., 1:1:1 for an intermolecular triplex).

-

Anneal the mixture by heating to 90 °C for 10 minutes, followed by slow cooling to room temperature (e.g., at a rate of 0.5 °C/min).[1]

-

Incubate the solution at 4 °C overnight to ensure complete triplex formation.[1]

-

Confirm the formation of the triplex structure using techniques such as circular dichroism (CD) spectroscopy, which shows a characteristic spectral pattern for triplex DNA, and UV melting profiles, which should exhibit a biphasic transition.[1]

Fluorescence Spectroscopy

Purpose: To study the binding of coralyne to DNA triplexes by monitoring changes in its fluorescence properties.

Protocol:

-

Prepare solutions of coralyne and the pre-formed DNA triplex in the desired buffer.

-

Place a solution of coralyne (e.g., 5 μM) in a quartz cuvette.[1]

-

Record the initial fluorescence emission spectrum of free coralyne (e.g., excitation at 350 nm, emission scan from 440 to 680 nm).[1]

-

Titrate the coralyne solution with small aliquots of the DNA triplex solution.

-

After each addition, mix the solution thoroughly and allow it to equilibrate before recording the fluorescence spectrum.

-

Correct for dilution and the inner filter effect.

-

Analyze the fluorescence quenching or enhancement data to determine binding parameters, such as the binding constant (Kd), often using a Scatchard analysis.[1]

Circular Dichroism (CD) Spectroscopy

Purpose: To monitor conformational changes in the DNA triplex upon coralyne binding and to confirm triplex formation.

Protocol:

-

Prepare samples of the DNA triplex in the absence and presence of coralyne at various molar ratios.

-

Record the CD spectra of the samples in the UV region (e.g., 220-320 nm) to observe the DNA structure and in the visible region (e.g., 300-500 nm) to monitor the induced CD signal of the bound coralyne.

-

The formation of a triplex is confirmed by its characteristic CD spectrum.[1]

-

The appearance of an induced CD signal for coralyne indicates that the achiral drug is bound to the chiral DNA structure.[5]

UV-Visible Spectrophotometry and Thermal Denaturation

Purpose: To determine the binding affinity and the effect of coralyne on the thermal stability of the DNA triplex.

Protocol:

-

Titration:

-

Thermal Denaturation (Melting):

-

Prepare samples of the DNA triplex in the absence and presence of coralyne.

-

Monitor the absorbance at 260 nm as a function of temperature, increasing the temperature at a controlled rate.[1]

-

The melting temperature (Tm) is the temperature at which 50% of the triplex is dissociated.

-

An increase in Tm in the presence of coralyne indicates stabilization of the triplex structure.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To obtain high-resolution structural information about the coralyne-DNA triplex complex.

Protocol:

-

Prepare highly concentrated and pure samples of the DNA triplex and coralyne.

-

Dissolve the samples in a suitable buffer, often containing D2O to suppress the water signal.

-

Acquire 1D and 2D NMR spectra (e.g., NOESY, COSY) on a high-field NMR spectrometer.

-

The observation of intermolecular NOEs between coralyne protons and DNA protons provides direct evidence of intercalation and can be used to determine the precise binding location and orientation of the drug.[6][9]

DNase I Footprinting

Purpose: To identify the specific binding sites of coralyne on a DNA sequence.

Protocol:

-

Radiolabel one end of a DNA fragment containing the target triplex-forming sequence.

-

Incubate the labeled DNA with increasing concentrations of coralyne.

-

Partially digest the DNA with DNase I, which cleaves the DNA backbone where it is not protected by the bound ligand.

-

Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the fragments by autoradiography.

-

A "footprint," or a region of protection from DNase I cleavage, will appear at the coralyne binding site.[6]

The following diagram illustrates a general experimental workflow for studying the interaction of coralyne with DNA triplexes.

Caption: A typical workflow for investigating coralyne's interaction with DNA triplexes involves sample preparation, biophysical characterization, and data analysis to elucidate the mechanism of action.

Conclusion

Coralyne's preferential binding and stabilization of DNA triplexes, mediated by a combination of intercalation and aggregate stacking, underscores its potential as a scaffold for the development of antigene therapeutics. A thorough understanding of its sequence-dependent binding modes and the application of a multi-faceted experimental approach are critical for advancing the design of next-generation triplex-binding ligands with enhanced specificity and efficacy. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to exploring the therapeutic applications of targeting DNA triplex structures.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Sequence-specific binding behavior of coralyne toward triplex DNA: An ultrafast time-resolved fluorescence spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triplex H-DNA structure: the long and winding road from the discovery to its role in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular insights into nucleic acid triplexes: methodologies and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Coralyne has a preference for intercalation between TA.T triples in intramolecular DNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coralyne has a preference for intercalation between TA.T triples in intramolecular DNA triple helices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coralyne binds tightly to both T.A.T- and C.G.C(+)-containing DNA triplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proton NMR and optical spectroscopic studies on the DNA triplex formed by d-A-(G-A)7-G and d-C-(T-C)7-T - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purification of Coralyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coralyne, a planar quaternary protoberberine alkaloid, has garnered significant interest in the scientific community for its diverse biological activities, including its function as a topoisomerase I poison, telomerase inhibitor, and its ability to interact with various nucleic acid structures. Its potential as an anti-leukemic and photosensitizing agent in cancer therapy underscores the need for reliable methods for its chemical synthesis and purification. This technical guide provides a comprehensive overview of the established synthetic routes to Coralyne, detailed purification protocols, and methods for its characterization. It also visualizes a key biological signaling pathway influenced by Coralyne, offering a multi-faceted resource for researchers in medicinal chemistry and drug development.

Chemical Synthesis of Coralyne

The most practical and historically significant synthesis of Coralyne involves a cyclization reaction starting from the readily available opium alkaloid, papaverine (B1678415). This method, first reported in the mid-20th century and later refined, provides a direct route to the dibenzo[a,g]quinolizinium core of Coralyne.

Synthetic Route: From Papaverine to Coralyne

The synthesis proceeds via an acid-catalyzed reaction that constructs the final ring of the tetracyclic Coralyne structure. The overall transformation is a Pictet-Gams-type reaction, where papaverine is treated with a mixture of sulfuric acid and acetic anhydride.

Figure 1: Synthetic pathway from Papaverine to Coralyne.

Experimental Protocol: Preparation of Coralyne Chloride

The following protocol is based on the established method for the practical preparation of Coralyne chloride.[1][2]

Materials:

-

Papaverine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Anhydride (Ac₂O)

-

Sodium Chloride (NaCl)

-

Ethanol

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and stirrer, carefully add papaverine to a mixture of concentrated sulfuric acid and acetic anhydride. The reaction is exothermic and should be handled with caution in a fume hood.

-

Heating: Heat the reaction mixture to approximately 140°C for 12-15 hours. The solution will darken as the reaction progresses.

-

Quenching and Precipitation: After cooling to room temperature, the reaction mixture is cautiously poured into a large volume of ice-water. This will precipitate the crude Coralyne salt.

-

Conversion to Chloride Salt: The crude product is collected by filtration. To convert it to the chloride salt for purification, the solid is dissolved in hot water, and a saturated solution of sodium chloride is added. Upon cooling, Coralyne chloride precipitates.

-

Initial Purification: The precipitated Coralyne chloride is collected by filtration, washed with cold water, and then with a small amount of acetone to remove non-polar impurities.

Quantitative Data: Published yields for this specific reaction are not consistently reported in modern literature. Historically, yields have been described as moderate to good. Optimization of reaction time and temperature may be required to maximize conversion.

| Parameter | Value | Reference |

| Starting Material | Papaverine | [3] |

| Key Reagents | H₂SO₄, Ac₂O | [1] |

| Product | Coralyne Chloride | [1] |

| Reported Yield | Moderate to Good (Specific % not consistently reported) | [1] |

Purification of Coralyne

Crude Coralyne chloride contains unreacted starting material and side products. A multi-step purification process involving chromatographic methods and recrystallization is necessary to achieve high purity suitable for biological and pharmaceutical research.

Purification and Analysis Workflow

A typical workflow involves initial extraction and solvent washes, followed by preparative chromatography to isolate the main product, and a final crystallization step to obtain highly pure material. Analytical HPLC is used throughout the process to monitor purity.

Figure 2: General workflow for the purification and analysis of Coralyne.

Experimental Protocols

Protocol 2.2.1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a highly effective method for isolating Coralyne from closely related impurities.

-

System: Preparative HPLC with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5-10 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid/TFA.

-

Detection: Monitor at a wavelength near Coralyne's absorbance maximum, such as 420 nm.

-

Procedure:

-

Dissolve the washed crude Coralyne chloride in a minimal amount of the initial mobile phase mixture.

-

Inject the sample onto the equilibrated column.

-

Elute with a linear gradient, for example, from 20% B to 80% B over 30-40 minutes.

-

Collect fractions corresponding to the main peak.

-

Analyze the purity of each fraction using analytical HPLC.

-

Pool the fractions with the desired purity (>98%).

-

Remove the organic solvent and acid under reduced pressure.

-

Protocol 2.2.2: Recrystallization

The final step to obtain crystalline, high-purity Coralyne.

-

Solvent System: A binary solvent system such as ethanol/water or methanol/ether is often effective.

-

Procedure:

-

Dissolve the purified Coralyne residue from the HPLC step in a minimum amount of hot solvent (e.g., ethanol).

-

If necessary, filter the hot solution to remove any insoluble particulates.

-

Slowly add the anti-solvent (e.g., water or ether) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

-

Using these methods, a final purity of >99% can be achieved.

Spectroscopic Characterization

The identity and purity of the synthesized Coralyne must be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. A complete assignment of proton (¹H) and carbon-¹³ (¹³C) resonances for Coralyne has been reported.[4]

Table 1: ¹H and ¹³C NMR Chemical Shifts for Coralyne in DMSO-d₆ [4]

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 8.07 | 105.7 |

| 2-OCH₃ | 4.10 | 56.6 |

| 3-OCH₃ | 4.13 | 56.7 |

| 4 | 7.91 | 108.9 |

| 5 | 8.98 | 120.3 |

| 6 | 9.98 | 136.3 |

| 8 | 5.04 | 56.2 |

| 9 | 7.02 | 112.5 |

| 10-OCH₃ | 4.02 | 57.2 |

| 11-OCH₃ | 4.00 | 56.5 |

| 12 | 8.35 | 124.9 |

| 13 | 8.16 | 128.4 |

| 13a | - | 138.8 |

| 4a | - | 122.0 |

| 7a | - | 160.0 |

| 8a | - | 130.9 |

| 12a | - | 127.3 |

| 13b | - | 134.1 |

| 2 | - | 149.3 |

| 3 | - | 151.3 |

| 10 | - | 150.3 |

| 11 | - | 153.8 |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Coralyne, the molecular ion (M⁺) is expected.

-

Molecular Formula: C₂₂H₂₂NO₄⁺

-

Exact Mass: 364.1543

-

Expected Molecular Ion (m/z): 364 (as the cation)

-

Key Fragments: Fragmentation in protoberberine alkaloids often involves retro-Diels-Alder reactions or loss of substituents from the aromatic rings.

Infrared (IR) and UV-Visible Spectroscopy

-

IR Spectroscopy (KBr Pellet): The IR spectrum will show characteristic peaks for the functional groups present.[1]

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene (B1212753) groups).

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1275-1200 cm⁻¹ & 1150-1020 cm⁻¹: Aryl-O-CH₃ ether C-O stretching.

-

-

UV-Visible Spectroscopy: In aqueous solution, Coralyne exhibits a characteristic strong absorption in the visible range.

-

λ_max: ~421 nm.

-

Biological Signaling Pathways

Coralyne, particularly in combination with UVA light (CUVA treatment), has been shown to induce robust apoptosis in cancer cells. This process is mediated by a dual signaling axis involving ATR-p38 MAPK and JAK2-STAT1, both of which converge on the activation of the pro-apoptotic protein BAX.[5]

Figure 3: Coralyne-induced photosensitization signaling pathways leading to apoptosis.

This signaling cascade highlights a key mechanism of Coralyne's anti-cancer activity, where external light activation triggers two distinct pathways that ultimately lead to programmed cell death through mitochondrial dysfunction.

Conclusion

This guide provides a detailed technical overview of the synthesis, purification, and characterization of Coralyne, a protoberberine alkaloid with significant therapeutic potential. The established synthetic route from papaverine remains a viable method for its preparation. Modern purification techniques, particularly preparative HPLC followed by recrystallization, are essential for obtaining the high-purity material required for research and development. The comprehensive spectroscopic data provided serves as a benchmark for characterization. Furthermore, understanding the molecular signaling pathways, such as those involved in its photosensitizing effects, is crucial for elucidating its mechanism of action and advancing its potential as a clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle | MDPI [mdpi.com]

- 4. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 5. eng.uc.edu [eng.uc.edu]

Spectroscopic Properties of Coralyne Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne, a synthetic protoberberine alkaloid, has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an anti-cancer agent. Its mechanism of action is multifaceted, involving intercalation into DNA and RNA, inhibition of topoisomerase I, and induction of apoptosis through various signaling pathways. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quantification, and the elucidation of its interactions with biological macromolecules. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of Coralyne hydrochloride, detailed experimental protocols for its analysis, and a visualization of its implicated signaling pathways.

Spectroscopic Data

The spectroscopic properties of Coralyne hydrochloride are summarized below, providing key data for its identification and characterization.

Table 1: UV-Vis Absorption and Fluorescence Spectroscopic Data of Coralyne Hydrochloride

| Parameter | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent/Conditions |

| UV-Vis Absorption (λmax) | ~420, ~440 | Not specified | Aqueous solution |

| Fluorescence Emission (λem) | ~472[1] | - | Aqueous solution |

| Fluorescence Excitation (λex) | 420[1] | - | Aqueous solution |

Note: The UV-Vis absorption spectrum of Coralyne can exhibit a red shift of approximately 12 nm upon binding to poly(A), which is consistent with the π-stacking of Coralyne with adenine (B156593) bases that occurs during intercalation.[2] Local maxima at ~420 nm and ~440 nm appear in the absorption spectrum of coralyne upon binding to DNA.[2]

Table 2: NMR Spectroscopic Data of Coralyne Hydrochloride

Table 3: Mass Spectrometry Data of Coralyne Hydrochloride

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Fragment Ions |

| ESI-QFT | 417.1575622558594 ([M+NH₄]⁺) | 61.010890, 57.935096, 240.909334, 62.018717, 209.876092 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Coralyne hydrochloride are provided below. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation and experimental goals.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of Coralyne hydrochloride.

Materials:

-

Coralyne hydrochloride

-

High-purity solvent (e.g., Milli-Q water, ethanol, or a suitable buffer)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of Coralyne hydrochloride and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (typically in the µM range).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the Coralyne hydrochloride solutions and place it in the reference holder of the spectrophotometer. This will serve as the blank to correct for solvent absorbance.

-

Sample Measurement: Fill a quartz cuvette with one of the Coralyne hydrochloride working solutions and place it in the sample holder.

-

Data Acquisition: Record the absorption spectrum. The wavelength at which the maximum absorbance is observed is the λmax.

-

Data Analysis: Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at the λmax. A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of Coralyne hydrochloride.

Materials:

-

Coralyne hydrochloride solutions of known concentrations (prepared as for UV-Vis spectroscopy)

-

Fluorescence spectrophotometer

-

Quartz fluorescence cuvettes

Procedure:

-

Instrument Setup: Turn on the fluorescence spectrophotometer and allow the excitation source to stabilize.

-

Determination of Emission Spectrum:

-

Determination of Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum (λem ≈ 472 nm).[1]

-

Scan a range of excitation wavelengths (e.g., 300-460 nm) to record the excitation spectrum.

-

-

Data Analysis: The resulting spectra will show the fluorescence properties of Coralyne hydrochloride. The intensity of the fluorescence can be correlated with concentration for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation of Coralyne hydrochloride.

Materials:

-

Coralyne hydrochloride

-

Deuterated solvent (e.g., Deuterium (B1214612) Oxide - D₂O, Methanol-d₄ - CD₃OD)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of Coralyne hydrochloride (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

-

-

Data Acquisition:

-

Acquire the 1H NMR spectrum.

-

Acquire the 13C NMR spectrum. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to aid in the assignment of carbon signals.

-

-

Data Processing and Analysis:

-

Process the raw data (FID - Free Induction Decay) by applying a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts (δ) of the signals in both 1H and 13C spectra by comparison with known data for similar protoberberine alkaloids and by using 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and purity of Coralyne hydrochloride.

Materials:

-

Coralyne hydrochloride

-

HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid)

-

LC-MS system (including a suitable HPLC column, e.g., C18)

Procedure:

-

Sample Preparation: Prepare a dilute solution of Coralyne hydrochloride in a suitable solvent compatible with the mobile phase (e.g., 10 µg/mL in a mixture of water and acetonitrile).

-

LC Method Development:

-

Choose a suitable mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Set the flow rate and column temperature.

-

Inject the sample and monitor the elution using a UV detector.

-

-

MS Method Development:

-

Select the ionization mode (e.g., Electrospray Ionization - ESI, in positive ion mode).

-

Set the mass spectrometer to scan a relevant mass range to detect the molecular ion of Coralyne.

-

Optimize the MS parameters (e.g., capillary voltage, cone voltage) to obtain a good signal.

-

-

Data Acquisition and Analysis:

-

Inject the sample into the LC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to Coralyne.

-

Confirm the molecular weight from the mass spectrum. The presence of fragment ions can provide additional structural information.

-

Signaling Pathway and Experimental Workflow Visualizations

Coralyne, particularly in combination with UVA light (CUVA), has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of Coralyne hydrochloride, essential for its application in research and drug development. The summarized data and detailed protocols for UV-Vis, fluorescence, NMR, and mass spectrometry serve as a practical resource for the characterization and quantification of this potent protoberberine alkaloid. Furthermore, the visualization of the implicated apoptotic signaling pathways offers insight into its mechanism of action, paving the way for further investigation into its therapeutic potential.

References

Coralyne as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coralyne, a planar cationic protoberberine alkaloid, has garnered significant interest within the scientific community for its potent antineoplastic and antimalarial activities. A substantial body of evidence indicates that the primary mechanism of action for coralyne's therapeutic effects is its ability to function as a DNA intercalating agent. By inserting itself between the base pairs of double-stranded DNA, coralyne disrupts the normal helical structure, consequently interfering with critical cellular processes such as DNA replication and transcription. This technical guide provides a comprehensive overview of coralyne's interaction with DNA, detailing its binding thermodynamics, the experimental methodologies used for its characterization, and the downstream cellular consequences, including the activation of specific signaling pathways leading to cell cycle arrest and apoptosis.

Mechanism of DNA Intercalation

Coralyne's planar aromatic structure is a key determinant of its ability to intercalate into the DNA double helix. This process involves the stacking of the coralyne molecule between adjacent base pairs, leading to a local unwinding and lengthening of the DNA strand. Spectroscopic evidence, including hypochromism and bathochromic shifts in the UV-Vis absorption spectrum of coralyne upon binding to DNA, strongly supports this intercalative binding mode.

The thermodynamics of coralyne-DNA interaction reveal a complex interplay of forces. The binding is generally characterized by a favorable enthalpy change (ΔH), suggesting the formation of stable non-covalent interactions, and a variable entropy change (ΔS) that depends on factors such as ionic strength and the specific DNA sequence.[1][2] Isothermal titration calorimetry (ITC) has been instrumental in dissecting these thermodynamic parameters, providing insights into the driving forces of the binding event.

Quantitative Analysis of Coralyne-DNA Interaction

The affinity of coralyne for DNA has been quantified using various biophysical techniques. The binding constants (K) and dissociation constants (Kd) are critical parameters for evaluating the strength of the interaction.

| Parameter | Value | Method | Conditions | Reference |

| Binding Constant (K) | 3.5 x 10⁶ M⁻¹ | Fluorescence Quenching | poly(dT)·poly(dA)·poly(dT) triplex, 2 mM Mg²⁺ | [3] |

| Binding Constant (K) | 1.5 x 10⁶ M⁻¹ | Fluorescence Quenching | poly[d(TC)]·poly[d(GA)]·poly[d(C⁺T)] triplex, 2 mM Mg²⁺ | [3] |

| Dissociation Constant (Kd) | 0.5 - 0.8 µM | UV-Vis Titration | d(T)₆d(A)₆·d(T)₆ triplex, 298 K | [4] |

| Heat Capacity Change (ΔCp°) | -147 cal/(mol·K) | Isothermal Titration Calorimetry | Calf thymus DNA | [1] |

| Heat Capacity Change (ΔCp°) | -190 cal/(mol·K) | Isothermal Titration Calorimetry | Micrococcus lysodeikticus DNA | [1] |

Inhibition of Topoisomerase I

Beyond simple intercalation, coralyne has been identified as a potent inhibitor of topoisomerase I, a crucial enzyme involved in relaxing DNA supercoiling during replication and transcription.[5][6][7] Coralyne stabilizes the covalent complex formed between topoisomerase I and DNA, leading to the accumulation of single-strand breaks.[5][6] This mechanism is analogous to that of the well-characterized topoisomerase I inhibitor, camptothecin.[5][6] The inhibitory activity of coralyne against topoisomerase I contributes significantly to its cytotoxic effects.[8]

Cellular Consequences and Signaling Pathways

The DNA-damaging effects of coralyne trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis. The specific signaling pathways activated by coralyne, particularly in conjunction with UVA irradiation (a photosensitizing effect), have been elucidated in several cancer cell lines.

DNA Damage Response and Apoptosis

Upon intercalation and topoisomerase I inhibition, coralyne induces DNA damage, which activates DNA damage response (DDR) pathways. A key pathway involves the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which, upon sensing DNA damage, phosphorylates and activates downstream effectors like Checkpoint Kinase 2 (Chk2).[9][10] Activated Chk2 can then phosphorylate p53, a tumor suppressor protein, leading to its stabilization and activation.[11] Activated p53 transcriptionally upregulates pro-apoptotic proteins such as BAX, which translocates to the mitochondria to initiate the intrinsic apoptotic pathway.[7][9]

Simultaneously, coralyne treatment, especially with UVA, can activate the JAK2-STAT1 pathway, which also contributes to the upregulation of BAX.[7] The convergence of these pathways on BAX activation leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, culminating in apoptotic cell death.[7][9]

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the interaction of coralyne with DNA.

Fluorescence Spectroscopy Titration

This technique is used to determine the binding affinity of coralyne to DNA by monitoring the quenching of coralyne's intrinsic fluorescence upon intercalation.

Workflow:

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of coralyne in a suitable buffer (e.g., Tris-HCl with NaCl). Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration spectrophotometrically at 260 nm.

-

Titration: In a quartz cuvette, place a fixed concentration of the coralyne solution. Record its initial fluorescence emission spectrum.

-

Data Acquisition: Add small aliquots of the DNA stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence emission spectrum.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. The data can be fitted to a suitable binding model, such as the Scatchard equation, to determine the binding constant (K).[12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the conformational changes in DNA upon coralyne binding. Intercalation typically induces changes in the CD spectrum of DNA.[1][13]

Detailed Protocol:

-

Sample Preparation: Prepare solutions of DNA in a suitable buffer.

-

CD Spectra Acquisition: Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. This will show the characteristic B-form DNA spectrum with a positive band around 275 nm and a negative band around 245 nm.

-

Titration: Add increasing concentrations of coralyne to the DNA solution. After each addition, allow the mixture to equilibrate and then record the CD spectrum.

-

Data Interpretation: Analyze the changes in the CD bands of DNA. An increase or decrease in the ellipticity and shifts in the peak positions are indicative of conformational changes due to intercalation. The appearance of an induced CD signal in the absorption region of coralyne confirms its binding in the chiral DNA environment.[5]

DNA Melting Temperature (Tm) Assay

The binding of an intercalator like coralyne stabilizes the DNA double helix, leading to an increase in its melting temperature (Tm).

Detailed Protocol:

-

Sample Preparation: Prepare samples containing a fixed concentration of DNA in buffer, both with and without coralyne at various concentrations.

-

Melting Curve Acquisition: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is gradually increased (e.g., from 25°C to 95°C).

-

Data Analysis: Plot the absorbance versus temperature to obtain the melting curves. The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition. Calculate the change in melting temperature (ΔTm) in the presence of coralyne. A positive ΔTm value indicates stabilization of the DNA duplex.

Topoisomerase I Unwinding Assay

This assay is used to determine the inhibitory effect of coralyne on the activity of topoisomerase I.

Workflow:

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase I, and varying concentrations of coralyne in the appropriate reaction buffer. Include a control reaction without coralyne.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV illumination. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing coralyne concentrations.

Conclusion

Coralyne's robust activity as a DNA intercalating agent and topoisomerase I inhibitor underscores its potential as a scaffold for the development of novel anticancer therapeutics. The detailed understanding of its binding characteristics, coupled with the elucidation of the downstream signaling pathways it modulates, provides a solid foundation for future drug design and optimization efforts. The experimental protocols outlined in this guide offer a practical framework for researchers to further investigate the intricate interactions of coralyne and its analogs with DNA, paving the way for the development of more effective and targeted cancer therapies.

References

- 1. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Coralyne has a preference for intercalation between TA.T triples in intramolecular DNA triple helices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Coralyne, a protoberberine alkaloid, causes robust photosenstization of cancer cells through ATR-p38 MAPK-BAX and JAK2-STAT1-BAX pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Topoisomerase inhibitor coralyne photosensitizes DNA, leading to elicitation of Chk2-dependent S-phase checkpoint and p53-independent apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inspiralis.com [inspiralis.com]

- 11. ATR-Chk2 signaling in p53 activation and DNA damage response during cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scatchard equation - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Protoberberine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoberberine alkaloids, a class of isoquinoline (B145761) alkaloids found in various medicinal plants of the Berberidaceae, Ranunculaceae, and Papaveraceae families, have a long history of use in traditional medicine. Modern scientific investigation has unveiled a broad spectrum of pharmacological activities, positioning these compounds as promising candidates for novel drug development. This technical guide provides an in-depth overview of the core biological activities of prominent protoberberine alkaloids, including berberine (B55584), coptisine, palmatine (B190311), and jatrorrhizine. It is designed to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this field.

Anticancer Activity

Protoberberine alkaloids exhibit significant anticancer effects across a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that are often dysregulated in cancer.

Quantitative Data: Cytotoxicity of Protoberberine Alkaloids

The cytotoxic potential of protoberberine alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of major protoberberine alkaloids against various cancer cell lines.

Table 1: IC50 Values of Berberine against Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW480 | Colon Cancer | 3.436 | [1][2] |

| MGC 803 | Gastric Cancer | Not specified, dose-dependent inhibition | [3] |

| HepG2 | Liver Cancer | Not specified, dose-dependent inhibition | [4] |

| MCF-7 | Breast Cancer | Not specified, dose-dependent inhibition | [5] |

| MDA-MB-231 | Breast Cancer | Not specified, dose-dependent inhibition | [5] |

Table 2: IC50 Values of Coptisine against Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| ACC-201 | Gastric Cancer | 3.93 | [6] |

| NCI-N87 | Gastric Cancer | 6.58 | [6] |

| HT 29 | Colon Carcinoma | ~1.53 | [6] |

| LoVo | Colon Carcinoma | ~2.72 | [6] |

| HepG2 | Hepatocellular Carcinoma | 18.1 (at 72h) | [6] |

| MCF-7 | Breast Cancer | 98.3 ± 10.3 | [6] |

| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 201.5 ± 14.4 | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 73.9 ± 7.5 | [6] |

| MDA-MB-231/ADR | Doxorubicin-Resistant Breast Cancer | 255.4 ± 16.9 | [6] |

Table 3: IC50 Values of Palmatine against Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 5.126 - 5.805 | [7] |

| T47D | Breast Cancer | 5.126 - 5.805 | [7] |

| ZR-75-1 | Breast Cancer | 5.126 - 5.805 | [7] |

Table 4: IC50 Values of Jatrorrhizine against Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colorectal Carcinoma | 6.75 ± 0.29 (at 72h) | [8][9] |

| HT-29 | Colorectal Carcinoma | 5.29 ± 0.13 (at 72h) | [8][9] |

| MDA-MB-231 | Breast Cancer | 11.08 ± 1.19 | [10] |

| MCF-7 | Breast Cancer | 17.11 ± 4.54 | [10] |

| 4T1 | Mammary Carcinoma | 22.14 ± 2.87 | [10] |

| C8161 | Melanoma | 47.4 | [11] |

Key Signaling Pathways in Anticancer Activity

Protoberberine alkaloids exert their anticancer effects by modulating several critical signaling pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Berberine, coptisine, and palmatine have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[1][2][7][10][12][13][14][15][16][17][18][19]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Berberine has been demonstrated to modulate the MAPK/ERK pathway, contributing to its anticancer effects.[3][4][5][13]

-

Wnt/β-catenin Pathway: Dysregulation of this pathway is a hallmark of many cancers. Jatrorrhizine has been shown to inhibit the Wnt/β-catenin signaling pathway, leading to the suppression of cancer cell growth and metastasis.[8][9]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Protoberberine alkaloid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the protoberberine alkaloid and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment and wash with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Antimicrobial Activity

Protoberberine alkaloids possess broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Their mechanisms of action include the disruption of cell membrane integrity, inhibition of nucleic acid and protein synthesis, and interference with microbial metabolism.

Quantitative Data: Antimicrobial Activity of Protoberberine Alkaloids

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 5: MIC Values of Berberine against Various Microorganisms

| Microorganism | MIC (µg/mL) | Reference |

| Streptococcus agalactiae | 0.78 | [20] |

| Staphylococcus aureus (MRSA) | 64 - 256 | [21] |

| Coagulase-Negative Staphylococci | 16 - 512 | [22][23] |

| Helicobacter pylori | 50 - 100,000 | [20] |

Table 6: MIC Values of Palmatine against Various Microorganisms

| Microorganism | MIC (µg/mL) | Reference |

| Gram-positive bacteria | Increased activity with 9-O-substitution | [5] |

| Helicobacter pylori (MTZ-resistant) | 4 - 16 (for derivative 1c) | [24][25] |

| Escherichia coli (multidrug-resistant) | 2,048 - 16,384 | [2][26] |

Table 7: MIC Values of Jatrorrhizine against Various Microorganisms

| Microorganism | MIC (mg/L) | Reference |

| Staphylococcus aureus (MRSA) SA1199B | 64 | [18][27] |

| Candida tropicalis | 125 µg/ml | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Protoberberine alkaloid stock solution

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the protoberberine alkaloid in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in broth without the alkaloid) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Protoberberine alkaloids, particularly berberine, exhibit potent anti-inflammatory properties. They achieve this by modulating key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Key Signaling Pathways in Anti-inflammatory Activity

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Berberine has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing inflammation.[28][29][30][31][32] This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[30]

-

MAPK Pathway: The MAPK signaling cascade also plays a significant role in the inflammatory response. Berberine can modulate the activity of MAPKs such as p38 and JNK, contributing to its anti-inflammatory effects.[28][30]

Neuroprotective Effects

Emerging evidence suggests that protoberberine alkaloids possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases. Their mechanisms of action include antioxidant effects, anti-inflammatory actions within the central nervous system, and modulation of signaling pathways involved in neuronal survival.

While extensive quantitative data and detailed experimental protocols for neuroprotective effects are still being established, the primary mechanisms involve the modulation of the same core signaling pathways (PI3K/Akt and MAPK) to promote neuronal cell survival and reduce neuroinflammation.

Conclusion

Protoberberine alkaloids represent a versatile class of natural compounds with a remarkable range of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, underpinned by their ability to modulate multiple key signaling pathways, highlight their significant therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the pharmacological applications of these compounds. Future research should focus on optimizing their bioavailability and conducting rigorous preclinical and clinical studies to translate their promising in vitro activities into effective therapeutic interventions.

References

- 1. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Coptisine regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Berberine inhibited carotid atherosclerosis through PI3K/AKTmTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Berberine triggers apoptosis through the PI3K/Akt pathways and Nrf2 by inducing ROS in papillary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Coptisine suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05806G [pubs.rsc.org]

- 20. benchchem.com [benchchem.com]

- 21. Anti‐inflammatory and immune‐modulatory impacts of berberine on activation of autoreactive T cells in autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Item - Process flow diagram for identification and antimicrobial susceptibility testing of bacteria directly from positive blood culture bottles using the Lysis-Filtration Method with MALDI-TOF VITEK Mass Spectrometry and the VITEK®2 System. - Public Library of Science - Figshare [plos.figshare.com]

- 24. Palmatine inhibits growth and invasion in prostate cancer cell: potential role for rpS6/NFκB/FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. scielo.br [scielo.br]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Downregulation of cellular c-Jun N-terminal protein kinase and NF-κB activation by berberine may result in inhibition of herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]

- 32. jstage.jst.go.jp [jstage.jst.go.jp]

Coralyne Cytotoxicity in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne, a synthetic protoberberine alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines. Its planar aromatic structure allows it to intercalate into DNA and inhibit topoisomerase I, leading to the induction of apoptosis and cell cycle arrest.[1][2] Furthermore, its anticancer properties can be significantly enhanced through photosensitization with UVA light, expanding its potential therapeutic applications.[1][3] This technical guide provides a comprehensive overview of the cytotoxic effects of coralyne, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Data Presentation: Coralyne Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the available IC50 values for coralyne in various cancer cell lines under different experimental conditions. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental methodologies, including the specific assay used and the duration of drug exposure.

| Cell Line | Cancer Type | Assay | Treatment Conditions | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | Propidium (B1200493) Iodide Assay | 48 hours | 75.55 | [4] |

| Propidium Iodide Assay | 72 hours | 59.79 | [4] | ||

| Clonogenic Survival Assay | 24 hours | 45.80 | [1][4] | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | Coralyne + Paclitaxel (B517696) (Synergistic Effect) | Not explicitly quantified for coralyne alone | [2] |

| MCF-7 | Breast Adenocarcinoma | Not Available | - | Data not available | |

| HeLa | Cervical Carcinoma | Not Available | - | Data not available | |

| HepG2 | Hepatocellular Carcinoma | Not Available | - | Data not available |

Note: While specific IC50 values for coralyne in MCF-7, HeLa, and HepG2 cell lines were not identified in the reviewed literature, numerous studies have investigated the cytotoxic effects of other compounds in these lines, suggesting their utility in screening novel therapeutic agents like coralyne.[1][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

Mechanisms of Coralyne-Induced Cytotoxicity

Coralyne exerts its anticancer effects through multiple mechanisms, primarily by inducing DNA damage, which in turn activates signaling pathways leading to cell cycle arrest and apoptosis.

DNA Intercalation and Topoisomerase I Inhibition

Coralyne's planar structure enables it to intercalate between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[2] Additionally, it functions as a topoisomerase I inhibitor, stabilizing the topoisomerase I-DNA cleavage complex and leading to DNA strand breaks.[1][3]

Induction of Apoptosis

Coralyne is a potent inducer of apoptosis. In combination with UVA light, it has been shown to cause robust apoptosis in A431 human skin cancer cells through mitochondrial and lysosomal dysfunctions.[1] This process involves the activation of key signaling pathways that converge on the pro-apoptotic protein BAX.

The synergistic treatment of coralyne and paclitaxel in MDA-MB-231 triple-negative breast cancer cells also significantly enhances apoptosis. This is evidenced by increased G1/S phase arrest, DNA fragmentation, and changes in mitochondrial membrane potential. Key proteins involved in the DNA damage response, such as ATM and ATR, are modulated, leading to the activation of executioner caspase-3 and the release of cytochrome c.[2]

Cell Cycle Arrest

Coralyne treatment can lead to cell cycle arrest, preventing cancer cells from proliferating. In combination with paclitaxel, coralyne induces a significant G1/S phase arrest in MDA-MB-231 cells.[2] When used as a radiosensitizer in A549 lung cancer cells, coralyne has been observed to attenuate the radiation-induced G2/M block.[4]

Signaling Pathways

The cytotoxic effects of coralyne are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Coralyne-UVA Induced Apoptosis Signaling

Coralyne and Paclitaxel Synergistic Apoptosis Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

-

Treatment: Prepare serial dilutions of coralyne in complete medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of coralyne. Include a vehicle control (medium with the same concentration of the solvent used for coralyne, e.g., DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

The clonogenic assay assesses the long-term proliferative capacity of single cells after treatment.

-

Cell Treatment: Seed A549 cells in a 6-well plate and treat with various concentrations of coralyne (e.g., 1-100 µM) for 24 hours.[1]

-

Cell Seeding for Colony Formation: After treatment, wash, trypsinize, and count the cells. Seed a precise number of cells (e.g., 200-1000 cells, depending on the expected survival rate) in triplicate into 60 mm Petri dishes containing complete medium.

-

Incubation: Incubate the dishes for 10-14 days at 37°C in a 5% CO2 incubator until visible colonies are formed.

-

Colony Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the colonies containing at least 50 cells.[18]

-

Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.

Apoptosis and Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Treat cells (e.g., MDA-MB-231) with coralyne and/or other agents for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. Debris and aggregates are excluded based on forward and side scatter properties.

-

Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Western blotting is used to detect the expression levels of specific proteins involved in apoptosis.

-

Protein Extraction: Treat cells (e.g., MDA-MB-231 with coralyne and paclitaxel) and then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., ATM, ATR, cleaved caspase-3, cytochrome c, BAX) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Conclusion

Coralyne demonstrates significant potential as an anticancer agent, exhibiting cytotoxicity across various cancer cell lines through mechanisms that include DNA intercalation, topoisomerase I inhibition, induction of apoptosis, and cell cycle arrest. Its efficacy can be further enhanced by combination with UVA light or other chemotherapeutic agents like paclitaxel. The data and protocols presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of coralyne and its derivatives. Further studies are warranted to establish a broader profile of its IC50 values in diverse cancer cell lines and to further elucidate the intricate signaling pathways governing its cytotoxic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic enhancement of apoptosis by coralyne and paclitaxel in combination on MDA-MB-231 a triple-negative breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. The cytotoxic, genotoxic and apoptotic effects of an adsorbent and anti‑oxidative vaginal gel on human cervical cancer cell (HeLa) lines [ejgo.net]

- 9. researchgate.net [researchgate.net]

- 10. hh.um.es [hh.um.es]

- 11. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. mcf-7 cells ic50: Topics by Science.gov [science.gov]

- 15. ijrr.com [ijrr.com]

- 16. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Anti-Hepatocellular Carcinoma (HepG2) Activities of Monoterpene Hydroxy Lactones Isolated from the Marine Microalga Tisochrysis Lutea | MDPI [mdpi.com]

- 25. Mechanisms of apoptosis: UVA1-induced immediate and UVB-induced delayed apoptosis in human T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | UVA Induced Oxidative Stress Was Inhibited by Paeoniflorin/Nrf2 Signaling or PLIN2 [frontiersin.org]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Coralyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coralyne, a planar, quaternary protoberberine alkaloid, has been a subject of scientific inquiry for decades owing to its interesting biological activities, particularly its potent anti-leukemic and broader anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of Coralyne. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into its mechanism of action, quantitative biological data, and detailed experimental protocols. The document further provides visualizations of key signaling pathways modulated by Coralyne, rendered using the DOT language for Graphviz, to facilitate a deeper understanding of its molecular interactions.

Discovery and History

The history of Coralyne is intertwined with the broader exploration of isoquinoline (B145761) alkaloids from the Papaveraceae and other plant families. While the exact first isolation of Coralyne is not definitively documented in readily available literature, its presence has been identified in various species of the genus Corydalis . These plants have a long history of use in traditional medicine, which spurred phytochemical investigations leading to the isolation of numerous alkaloids, including the protoberberine class to which Coralyne belongs.

The seminal work on the synthesis and biological evaluation of Coralyne and its analogs was published in 1974 by Zee-Cheng, Paull, and Cheng . Their research was pivotal in establishing the anti-leukemic potential of this compound and laid the groundwork for future structure-activity relationship (SAR) studies. Their synthesis confirmed the structure of Coralyne and provided a means to produce the compound for further biological testing, moving it from a natural product of limited availability to a synthetic compound amenable to broader investigation.

Chemical Synthesis

The first total synthesis of Coralyne, as reported by Zee-Cheng, Paull, and Cheng in 1974, provided a foundational route for accessing this protoberberine scaffold. While the detailed experimental procedures from the original publication are not readily accessible, the general synthetic strategy for protoberberine alkaloids involves the construction of the tetracyclic core through key cyclization reactions.

A generalized synthetic workflow for creating the Coralyne structure is depicted below. This workflow is a representative illustration of the chemical logic involved in constructing the tetracyclic isoquinoline alkaloid core.

Caption: Generalized synthetic workflow for Coralyne.

Mechanism of Action

Coralyne exerts its biological effects through a multi-faceted mechanism of action, primarily centered on its interaction with nucleic acids and the inhibition of key cellular enzymes.

-

DNA Intercalation: The planar aromatic structure of Coralyne allows it to intercalate between the base pairs of double-stranded DNA. This interaction disrupts the normal helical structure of DNA, interfering with essential cellular processes such as DNA replication and transcription.

-

Topoisomerase I Inhibition: Coralyne is a potent inhibitor of topoisomerase I, an enzyme responsible for relaxing DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, Coralyne leads to the accumulation of single-strand DNA breaks, which can trigger apoptotic cell death.

-

Photosensitization: Upon exposure to ultraviolet-A (UVA) light, Coralyne exhibits enhanced anti-cancer activity. This photosensitizing effect leads to DNA damage and the induction of apoptosis through distinct signaling pathways.

Signaling Pathways

Coralyne, particularly in combination with UVA irradiation (CUVA), has been shown to induce apoptosis in cancer cells through the activation of specific stress-response signaling pathways.

ATR-p38 MAPK-Bax Pathway

The CUVA treatment induces DNA damage, which activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates the p38 MAP kinase (p38 MAPK). Activated p38 MAPK then promotes the activation of the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and subsequent apoptosis.

Caption: Coralyne-induced ATR-p38 MAPK-Bax signaling pathway.

JAK2-STAT1-Bax Pathway

In addition to the ATR-p38 MAPK axis, the CUVA treatment also activates the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 1 (STAT1) pathway. Activated JAK2 phosphorylates STAT1, which then translocates to the nucleus and upregulates the expression of Bax, further contributing to the apoptotic response.[1]

Caption: Coralyne-induced JAK2-STAT1-Bax signaling pathway.

Quantitative Biological Data

The biological activity of Coralyne has been quantified in numerous studies. The following tables summarize key quantitative data for its anti-cancer and biochemical activities.

Table 1: In Vitro Cytotoxicity of Coralyne against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| A549 | Lung Carcinoma | 45.80 (24h) | [2] |

| A431 | Skin Carcinoma | Not specified | [1] |

| MCF-7 | Breast Adenocarcinoma | Not specified | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | Not specified | [2] |

Table 2: Biochemical Activity of Coralyne

| Activity | Parameter | Value | Method | Citation |

| DNA Binding | K_d | ~10⁻⁶ M | Not specified | Not specified |

| Topoisomerase I Inhibition | IC₅₀ | Potent inhibitor | Gel Electrophoresis | [3] |

Note: The quantitative data presented are compiled from various sources and experimental conditions may differ. Direct comparison of values across different studies should be done with caution.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess the cytotoxic effects of Coralyne on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-